Eupatin
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Overview
Description
Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin.
This compound belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound can be biosynthesized from quercetagetin.
Scientific Research Applications
1. Role in Patient Education and Medicine Development
The European Patients’ Academy (EUPATI) focuses on educating patients to involve them more effectively in the research and development process of new medicines. This initiative enhances the capacity of patients to participate actively in areas such as drug discovery, clinical trials, and health technology assessment, contributing to the development of more patient-centered medicines and health policies (O'Neill, Mitchell, & Twycross, 2016).
2. Medicinal Properties in Various Plant Species
Eupatin, identified in plants like Brickellia californica, exhibits notable medicinal properties. It's found in various forms such as this compound 3-SO3 Ca1/2, contributing to the plant's pharmacological potential (Mues, Timmermann, Ohno, & Mabry, 1979).
3. Neuroprotective Effects in Alzheimer's Disease
This compound demonstrates neuroprotective effects, potentially suitable for Alzheimer's disease treatment. It inhibits neuroinflammation and tau phosphorylation, a key factor in neurodegeneration. This inhibition is achieved through targeting glycogen synthase kinase 3β (GSK3β), suggesting this compound's role in managing neurodegenerative conditions (Chou, Hsu, Lin, & Yang, 2020).
4. Anti-Inflammatory and Anti-Allergic Properties
This compound suppresses allergic inflammation effectively. In studies involving human mast cells and anaphylactic shock models, it inhibited the expression and production of pro-inflammatory cytokines and blocked nuclear factor kappa B activation. These properties indicate this compound's potential in treating allergic diseases (Song et al., 2017).
5. Impact on Inflammatory Mediators in Macrophages
In macrophages, this compound demonstrated a suppressive effect on the expression of inflammatory mediators induced by lipopolysaccharides. It modulates the nuclear factor (NF)-κB signaling pathway, indicating its role in managing inflammation-related conditions (Choi et al., 2011).
6. Chondroprotective and Antinociceptive Effects in Osteoarthritis
Eupatilin exhibits chondroprotective properties and reduces pain in osteoarthritis models. It attenuates oxidative damage and catabolic activity in chondrocytes, suggesting its potential as a therapeutic option for osteoarthritis treatment (Jeong et al., 2015).
7. Antidiabetic Properties
Eupatilin has been shown to improve hepatic and plasma glucose metabolism and increase insulin secretion in type 2 diabetic models. This suggests its role as an antidiabetic component in medicinal plants like Artemisia species (Kang et al., 2008).
8. Inhibitory Effects on Tumor Invasion
Eupatilin inhibits the growth and invasion of cancer cells, like those in gastric cancer. It modulates several pathways, including NF-κB, to reduce the metastatic potential of cancer cells, highlighting its anti-tumoral properties (Park et al., 2013).
9. Cardioprotective Effects
In studies involving cardiomyocytes, eupatilin showed cardioprotective effects against hypoxia/reoxygenation injury. It activates the Akt/GSK-3β signaling pathway, reducing oxidative stress and apoptosis, indicating its potential in treating myocardial injury (Qiao, Xu, & Yang, 2016).
Properties
CAS No. |
19587-65-6 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 |
InChI Key |
ZZEQOHMDRQUMMH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
19587-65-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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